molecular formula C7H10O3 B1386577 2-Oxaspiro[3.3]heptane-6-carboxylic acid CAS No. 889944-54-1

2-Oxaspiro[3.3]heptane-6-carboxylic acid

Cat. No.: B1386577
CAS No.: 889944-54-1
M. Wt: 142.15 g/mol
InChI Key: ZWRRDOVWTVEVRS-UHFFFAOYSA-N
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Description

2-Oxaspiro[3.3]heptane-6-carboxylic acid is a heterocyclic organic compound that contains both oxygen and nitrogen within its ring structure. It is a bicyclic compound composed of a seven-membered ring and a four-membered ring. This compound is known for its unique spirocyclic structure, which makes it an interesting subject of study in various fields of chemistry and biology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Oxaspiro[3.3]heptane-6-carboxylic acid involves the construction of the spirocyclic scaffold through ring closure reactions. One common method is the cyclization of corresponding 1,3-bis-electrophiles at 1,1-bis-nucleophiles . Another approach involves the preparation of N-protected 2-oxa-6-azaspiro[3.3]heptane in one or two steps .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the compound can be synthesized in the laboratory using the aforementioned synthetic routes and reaction conditions.

Chemical Reactions Analysis

Types of Reactions

2-Oxaspiro[3.3]heptane-6-carboxylic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups within the compound.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The specific conditions for these reactions depend on the desired products and the functional groups present in the compound .

Major Products Formed

The major products formed from these reactions vary depending on the type of reaction and the reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can produce various substituted spirocyclic compounds.

Scientific Research Applications

2-Oxaspiro[3.3]heptane-6-carboxylic acid has several scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a model compound for studying spirocyclic structures.

    Biology: It is used in the design of peptidomimetic drugs and as a ligand for various biological targets.

    Medicine: The compound’s unique structure makes it a potential candidate for drug development and medicinal chemistry.

    Industry: It can be used in the development of new materials and as a precursor for the synthesis of other industrially relevant compounds.

Mechanism of Action

The mechanism of action of 2-Oxaspiro[3.3]heptane-6-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s spirocyclic structure allows it to bind selectively to certain biological targets, thereby exerting its effects. The exact molecular targets and pathways involved depend on the specific application and the functional groups present in the compound .

Comparison with Similar Compounds

2-Oxaspiro[3.3]heptane-6-carboxylic acid can be compared with other similar compounds, such as:

    2-Azaspiro[3.3]heptane-6-carboxylic acid: This compound is an analogue of this compound and shares a similar spirocyclic structure.

    2-Aminoisobutyric acid: A naturally occurring amino acid with a sterically constrained molecular framework.

    2-Azetidinecarboxylic acid: Another naturally occurring amino acid with a cyclic structure.

The uniqueness of this compound lies in its spirocyclic structure, which provides a distinctive spatial arrangement of functional groups and potential for selective biological interactions .

Properties

IUPAC Name

2-oxaspiro[3.3]heptane-6-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10O3/c8-6(9)5-1-7(2-5)3-10-4-7/h5H,1-4H2,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWRRDOVWTVEVRS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC12COC2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50651844
Record name 2-Oxaspiro[3.3]heptane-6-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50651844
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

889944-54-1
Record name 2-Oxaspiro[3.3]heptane-6-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50651844
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Oxaspiro[3.3]heptane-6-carboxylic acid
Reactant of Route 2
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Reactant of Route 3
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Reactant of Route 4
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Reactant of Route 5
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Reactant of Route 6
2-Oxaspiro[3.3]heptane-6-carboxylic acid

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